

# A Comparative Purity Analysis of ZrO<sub>2</sub> Films from Various Zirconium ALD Precursors

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Compound of Interest

Zirconium, (eta5-2,4Compound Name: cyclopentadien-1-yl)tris(Nmethylmethanaminato)
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A critical evaluation of common zirconium precursors for atomic layer deposition (ALD) reveals significant variations in the purity of the resulting zirconium dioxide (ZrO<sub>2</sub>) thin films. This guide provides a comparative analysis based on experimental data, offering researchers and engineers essential insights for selecting the optimal precursor for their specific applications, where film purity is a paramount concern.

The choice of precursor in ALD is a decisive factor that dictates the quality and impurity levels of the deposited films. For ZrO<sub>2</sub>, a material widely used in microelectronics and optical coatings, minimizing contaminants such as carbon and hydrogen is crucial for achieving desired electrical and optical properties. This guide benchmarks the purity of ZrO<sub>2</sub> films derived from several common zirconium precursors, summarizing key experimental findings and outlining the methodologies used for their characterization.

### **Comparative Analysis of Precursor Purity**

The purity of ZrO<sub>2</sub> films is intrinsically linked to the chemical structure of the zirconium precursor and the ALD process conditions, particularly the deposition temperature and the oxygen source (e.g., H<sub>2</sub>O, O<sub>3</sub>). The following table summarizes the reported impurity levels for various precursors based on data from multiple research studies.



Precurs or Name (Abbrev iation)	Precurs or Type	Oxygen Source	Depositi on Temp. (°C)	Carbon Impurity (at.%)	Hydrog en Impurity (at.%)	Analytic al Method	Referen ce
Tetrakis( dimethyla mido)zirc onium (TDMA- Zr)	Alkylamid e	H₂O	50-275	Not specified	Not specified	QCM	[1]
Tris(dime thylamino )cyclopen tadienylzi rconium (ZAC)	Cyclopen tadienyl	Оз	350	Higher than MCPZr	Not specified	ToF- SIMS	[2]
Methyl(cy clopenta dienyl)tris (pyrrolidi no)zircon ium (MCPZr)	Cyclopen tadienyl	Оз	350	Lower than ZAC	Not specified	ToF- SIMS	[2]
Bis(cyclo pentadie nyl)dimet hylzirconi um (Cp <sub>2</sub> Zr(C H <sub>3</sub> ) <sub>2</sub> )	Cyclopen tadienyl	H₂O	350	Below detection limit (0.1)	Below detection limit (0.1)	TOF- ERDA	[3]
Tetrakis( N,N'- dimethyla cetamidin ate)zirco	Amidinat e	H₂O	>300	Not specified	Not specified	-	[4]



nium (Zr- AMD)							
ansa- metalloce ne precursor s	Metalloce ne	Оз	175-350	1.8 - 2.8	Not specified	AES	[5]

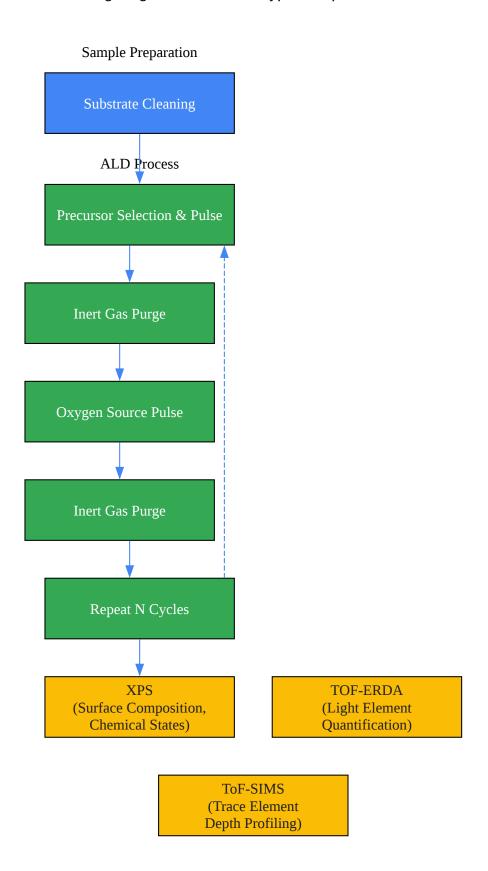
#### **Key Observations:**

- Cyclopentadienyl-based precursors, particularly when combined with an appropriate ligand design, demonstrate the potential for depositing high-purity ZrO<sub>2</sub> films. For instance, Cp<sub>2</sub>Zr(CH<sub>3</sub>)<sub>2</sub> has been shown to produce films with carbon and hydrogen impurities below the detection limits of Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA).[3]
- The use of ozone (O₃) as the oxygen source is often associated with cleaner deposition processes, resulting in films with lower impurity concentrations compared to water (H₂O).[6]
- Alkylamide precursors like TDMA-Zr are widely used due to their high reactivity and volatility, but can sometimes lead to higher carbon and nitrogen incorporation if the ALD process is not fully optimized.[1]
- Amidinates such as Zr-AMD are noted for their thermal stability at higher deposition temperatures.[4]
- A direct comparison between ZAC and the modified MCPZr precursor at a high temperature of 350°C showed that MCPZr yielded films with lower impurity concentrations, as analyzed by Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS).[2]
- Films grown by ALD generally exhibit lower carbon content compared to those deposited by Metal-Organic Chemical Vapor Deposition (MOCVD) using the same ansa-metallocene precursors.[5]

## **Experimental Workflow for Purity Benchmarking**



The systematic evaluation of ZrO<sub>2</sub> film purity involves a series of steps from film deposition to characterization. The following diagram illustrates a typical experimental workflow.





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Experimental workflow for benchmarking ZrO<sub>2</sub> film purity.

### **Detailed Experimental Protocols**

Accurate determination of film purity relies on the precise application of surface-sensitive analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.

### X-ray Photoelectron Spectroscopy (XPS)

- Objective: To determine the elemental composition and chemical bonding states at the surface of the ZrO<sub>2</sub> film.
- Methodology:
  - A monochromatic X-ray source (e.g., Al Kα) irradiates the sample surface, causing the emission of core-level electrons.
  - An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
  - The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
  - High-resolution scans of the Zr 3d, O 1s, and C 1s peaks are performed to identify chemical states and quantify elemental concentrations.
  - Sputter depth profiling with an argon ion beam can be used to analyze the composition as a function of depth, though it may introduce artifacts.

# Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

- Objective: To identify trace elemental impurities and their distribution throughout the depth of the ZrO<sub>2</sub> film with very high sensitivity.
- · Methodology:



- A pulsed primary ion beam (e.g., Bi<sup>+</sup> or Cs<sup>+</sup>) bombards the sample surface, causing the emission of secondary ions.
- The ejected secondary ions are accelerated into a time-of-flight mass analyzer.
- The time it takes for the ions to reach the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the identification of all elements and molecular fragments from the surface.
- By continuously sputtering the surface with a separate ion beam (e.g., O<sub>2</sub>+ or Cs+) while analyzing with the primary beam, a depth profile of the impurity distribution is generated.

# Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA)

- Objective: To provide quantitative compositional analysis, particularly for light elements like hydrogen, without the need for standards.
- Methodology:
  - A high-energy heavy ion beam (e.g., <sup>127</sup>I or <sup>197</sup>Au) is directed at the sample at a grazing angle.
  - Atoms from the sample are scattered in the forward direction ("recoiled") after being struck by the incident ions.
  - Both the recoiling atoms and scattered incident ions travel towards a detector system.
  - A time-of-flight and energy detector system is used to simultaneously measure the velocity and energy of the detected particles, allowing for the unambiguous identification of their mass.
  - This technique can distinguish between different isotopes and provides accurate quantification of all elements, including hydrogen, as a function of depth.



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